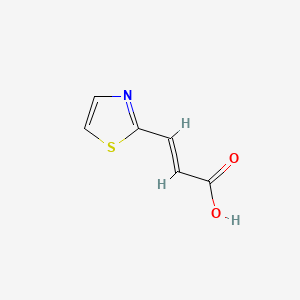

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Description

Contextualization of Thiazole-Containing Heterocycles in Contemporary Chemical Research

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds and FDA-approved drugs. wikipedia.org The thiazole (B1198619) ring is a key component of vitamin B1 (thiamine) and is present in pharmaceuticals with diverse activities, including antimicrobial, antiretroviral, and antineoplastic agents. researchgate.net Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, making it an effective pharmacophore for engaging with biological targets. iitk.ac.in Researchers continue to explore thiazole derivatives to develop new therapeutic agents with improved potency and to combat growing drug resistance. wikipedia.org The versatility of the thiazole core allows for its incorporation into a vast range of molecular architectures, leading to compounds with activities spanning from CNS agents to antimalarials. researchgate.netlongdom.org

Significance of α,β-Unsaturated Carboxylic Acids in Organic Synthesis and Biological Studies

α,β-Unsaturated carbonyl compounds, including carboxylic acids, are fundamental building blocks in organic chemistry. organic-chemistry.orgorganic-chemistry.org The conjugation between the alkene and the carbonyl group makes them susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous addition. organic-chemistry.org This reactivity is exploited in numerous synthetic transformations, such as the Michael addition.

From a biological perspective, this functional group is present in many natural products and pharmacologically active molecules. The synthesis of α,β-unsaturated carboxylic acids is a well-established area of organic chemistry, with methods like the Knoevenagel condensation, Perkin reaction, and Wittig reaction providing reliable routes to these structures. wikipedia.orgiitk.ac.inorganic-chemistry.orgwikipedia.orglibretexts.org These compounds serve as key intermediates for producing pharmaceuticals and other biologically relevant materials. libretexts.org For instance, cinnamic acids, which are structurally related arylprop-2-enoic acids, are known for their wide range of applications, including antifungal and antimicrobial properties. nih.gov

Overview of Research Trajectories for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid and its Analogues

Direct and extensive research focusing solely on this compound is limited in publicly available literature. However, the research trajectory for this compound can be inferred from the extensive studies on its close analogues, which combine the thiazole core with an acrylic acid or related moiety. The primary focus of this research has been the exploration of biological activity, particularly in the antimicrobial and enzyme inhibition domains.

Knoevenagel-Doebner Condensation: The reaction of thiazole-2-carboxaldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) would yield the target compound, typically accompanied by decarboxylation. wikipedia.org

Perkin Reaction: The condensation of thiazole-2-carboxaldehyde with an acid anhydride (B1165640) (like acetic anhydride) and its corresponding alkali salt can produce the desired α,β-unsaturated acid. iitk.ac.inwikipedia.org

Wittig Reaction: The reaction of thiazole-2-carboxaldehyde with a carboxy-substituted phosphonium (B103445) ylide provides a direct route to the alkene with defined stereochemistry. organic-chemistry.orglibretexts.org

Biological Investigations of Analogues: Research into structurally similar compounds reveals a strong focus on antimicrobial and enzyme-inhibiting properties. These studies provide a clear indication of the potential research avenues for this compound itself.

| Analogue Class | Research Focus / Findings |

| Heteroaryl Thiazole Derivatives | Moderate antibacterial activity; good antifungal activity. Putative mechanism involves inhibition of enzymes like E. coli MurB and 14a-lanosterol demethylase. wikipedia.org |

| Acrylic Thiazole Copolymers | Exhibit long-lasting antimicrobial effects against bacteria and fungi, with potential applications in agriculture for plant growth promotion. researchgate.net |

| 2-Aminothiazole-4-carboxylic Acids | Act as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. They have shown efficacy in murine sepsis models when combined with antibiotics. wikipedia.org |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids | Some derivatives exhibit discrete antimicrobial activity and have been found to promote rapeseed growth, increasing seed yield and oil content. |

| Thiazole-based Thiazolidinones | Derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, showing potential for developing antidiabetic agents. |

The collective research on these analogues suggests that this compound is a promising candidate for investigation as an antimicrobial agent, an enzyme inhibitor, or a valuable intermediate in the synthesis of more complex, biologically active molecules. Future research would likely involve its synthesis via established methods, followed by a broad screening of its biological activities, particularly against bacterial and fungal pathogens and key metabolic enzymes.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWFCOHMNRSNNY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144163-52-0 | |

| Record name | (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid

Electrophilic and Nucleophilic Reactions on the Thiazole (B1198619) Moiety

The thiazole ring is a heterocyclic aromatic system containing both a sulfur and a nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. The electron-donating effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atom create a nuanced electronic environment within the ring.

Electrophilic Reactions: The thiazole ring is generally considered to be an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the heteroatoms. The C5 position is the most electron-rich and thus the preferred site for electrophilic attack. The C4 position is the next most reactive, while the C2 position is the most electron-deficient and least likely to undergo electrophilic substitution. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts reactions. For (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, the presence of the deactivating acrylic acid group at the C2 position would further disfavor electrophilic attack at the C4 and C5 positions, though these sites would still be the most probable for such reactions.

Nucleophilic Reactions: The C2 position of the thiazole ring is the most electron-deficient due to its proximity to both the nitrogen and sulfur atoms, making it the primary target for nucleophilic attack. Nucleophilic substitution at the C2 position is a key reaction for functionalizing the thiazole ring. Strong nucleophiles are typically required to initiate these reactions. Additionally, the acidity of the proton at the C2 position is enhanced, allowing for deprotonation by strong bases to form a nucleophilic C2-anion, which can then react with various electrophiles.

Reactions Involving the α,β-Unsaturated Carboxylic Acid Group

The prop-2-enoic acid moiety is a classic Michael acceptor and also possesses a carboxylic acid group that can undergo a variety of transformations.

The carbon-carbon double bond in this compound is activated by the electron-withdrawing carboxylic acid group, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the acrylic acid chain. masterorganicchemistry.comresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. srce.hr

The general mechanism for a base-catalyzed Michael addition involves the formation of a nucleophile (enolate, thiolate, etc.) which then attacks the β-carbon of the α,β-unsaturated system. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct. masterorganicchemistry.com A variety of nucleophiles can be employed in Michael additions, including carbanions, amines, and thiols. science.gov The thia-Michael addition, involving the addition of a thiol to an activated alkene, is a particularly efficient and widely used transformation. srce.hrnih.gov

Table 1: Examples of Nucleophiles Used in Michael Addition Reactions

| Nucleophile Class | Specific Example |

| Carbon Nucleophiles | Diethyl malonate |

| Nitrogen Nucleophiles | Piperidine |

| Oxygen Nucleophiles | Sodium methoxide |

| Sulfur Nucleophiles | Thiophenol |

This table presents general examples of nucleophiles that can participate in Michael additions; specific studies on this compound may vary.

The carboxylic acid group of this compound can be readily converted into esters and amides through various synthetic methodologies.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-controlled process, and often requires the removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester formation under milder conditions.

Amidation: Amide formation is generally accomplished by reacting the carboxylic acid with an amine. Similar to esterification, direct reaction requires high temperatures and is often inefficient. Therefore, the use of coupling agents such as DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or the conversion of the carboxylic acid to an acyl chloride are common strategies to promote amide bond formation. mdpi.com These methods allow for the synthesis of a wide array of amides under mild reaction conditions.

The electron-deficient carbon-carbon double bond in the acrylic acid moiety of this compound makes it a suitable dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This type of reaction is a powerful method for the construction of five-membered heterocyclic rings. researchgate.net

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (the alkene in this case) in a concerted [π4s + π2s] cycloaddition. A variety of 1,3-dipoles can be employed, such as azides, nitrile oxides, and nitrones, leading to the formation of triazoles, isoxazoles, and isoxazolidines, respectively. The regioselectivity and stereoselectivity of these reactions are often predictable based on frontier molecular orbital theory.

Oxidative and Reductive Transformations

Both the thiazole ring and the α,β-unsaturated carboxylic acid side chain can be subject to oxidative and reductive transformations, although the specific outcomes will depend on the reagents and reaction conditions employed.

Oxidative Transformations: The thiazole ring is generally stable to oxidation, but under harsh conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. The carbon-carbon double bond of the acrylic acid moiety is susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate. Milder oxidation conditions might lead to the formation of epoxides or diols.

Reductive Transformations: The carbon-carbon double bond of the α,β-unsaturated system can be selectively reduced to a single bond through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through the use of reducing agents like sodium borohydride (B1222165) in the presence of a nickel catalyst. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The thiazole ring is generally resistant to reduction, but can be cleaved under forcing conditions with reagents like Raney nickel.

Reaction Mechanism Elucidation (e.g., E1/E2 Analogues, Concerted Processes)

The elucidation of reaction mechanisms for the transformations of this compound is crucial for understanding and controlling the reaction outcomes.

Analogues to E1/E2 Eliminations: While not a direct elimination reaction, the principles of E1 and E2 mechanisms can be seen in analogous transformations. For instance, the formation of the double bond in the synthesis of this molecule often proceeds via a condensation reaction that can have mechanistic features reminiscent of elimination pathways. The stereochemistry of the double bond (E configuration) is a key aspect determined by the reaction mechanism.

Concerted Processes in Cycloadditions: As mentioned in section 3.2.3, 1,3-dipolar cycloaddition reactions are generally considered to be concerted processes. This means that the new sigma bonds are formed in a single transition state without the formation of a discrete intermediate. Theoretical studies and experimental evidence support this concerted mechanism for many 1,3-dipolar cycloadditions. However, in some cases, a stepwise mechanism involving a diradical or zwitterionic intermediate may be operative, particularly with highly polarized reactants or under specific reaction conditions.

Rearrangement Reactions and Isomerization (E/Z Isomerism)

The chemical reactivity of this compound, particularly concerning rearrangement and isomerization reactions, is a subject of scientific interest. While specific studies on rearrangement reactions of this compound are not extensively documented in publicly available literature, the potential for E/Z isomerization around the carbon-carbon double bond is an inherent characteristic of its α,β-unsaturated carboxylic acid structure. This section will focus on the principles of E/Z isomerism as they apply to this molecule, drawing parallels from related compounds.

The (2E) designation in the compound's name specifies the stereochemistry of the substituents around the double bond, indicating a trans configuration where the thiazole ring and the carboxylic acid group are on opposite sides of the double bond. The alternative configuration would be the (2Z)-isomer, or cis isomer.

E/Z Isomerization:

The interconversion between the (2E) and (2Z) isomers of 3-(1,3-thiazol-2-yl)prop-2-enoic acid can theoretically be induced by thermal or photochemical means. This process involves the temporary breaking of the π-bond of the alkene, allowing for rotation around the σ-bond, followed by the reformation of the π-bond in the opposite configuration.

Photochemical Isomerization: Exposure to ultraviolet (UV) or visible light can promote an electron from the π bonding orbital to a π* antibonding orbital. In this excited state, the bond order is reduced, and rotation around the central C-C bond becomes more facile. Upon relaxation back to the ground state, the molecule can adopt either the E or Z configuration. The ratio of isomers at the photostationary state depends on the wavelength of light used and the molar absorptivity of each isomer at that wavelength. For similar compounds like cinnamic acid, photoisomerization is a well-established phenomenon.

Thermal Isomerization: At elevated temperatures, sufficient thermal energy can be supplied to overcome the activation barrier for rotation around the double bond, leading to interconversion of the isomers. Generally, the (2E)-isomer of α,β-unsaturated acids is thermodynamically more stable than the (2Z)-isomer due to reduced steric hindrance. Therefore, thermal isomerization would typically favor the formation of the (2E)-isomer.

While no specific experimental data for the isomerization of this compound is available, a study on other thiazole derivatives has noted the existence of E/Z isomers. In one instance, the synthesis of N,N-disubstituted β-amino acids with thiazole fragments resulted in the formation of E/Z isomers, with the Z isomer being dominant in a DMSO-d6 solution, as confirmed by NMR spectroscopy. This suggests that the electronic properties of the thiazole ring can influence the isomeric stability.

The table below summarizes the expected general characteristics and potential spectroscopic differences between the (2E) and the hypothetical (2Z) isomers of 3-(1,3-thiazol-2-yl)prop-2-enoic acid, based on established principles for similar compounds.

| Feature | This compound | (2Z)-3-(1,3-thiazol-2-yl)prop-2-enoic acid (Hypothetical) |

| Stereochemistry | trans configuration | cis configuration |

| Relative Stability | Generally more stable due to less steric hindrance | Generally less stable due to steric hindrance between the thiazole ring and the carboxylic acid group |

| 1H NMR (Vinylic Protons) | Larger coupling constant (J) for the vinylic protons (typically 12-18 Hz) | Smaller coupling constant (J) for the vinylic protons (typically 7-12 Hz) |

| UV-Vis Absorption | The λmax is typically at a longer wavelength with a higher molar absorptivity | The λmax is typically at a shorter wavelength with a lower molar absorptivity |

It is important to note that the above table is based on general principles of E/Z isomerism in α,β-unsaturated systems and not on direct experimental data for this compound. Further research, including experimental and computational studies, would be necessary to fully characterize the rearrangement and isomerization behavior of this specific compound.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of individual atoms. For (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The key structural features—the thiazole (B1198619) ring, the trans-configured acrylic acid moiety, and the carboxylic acid group—give rise to characteristic chemical shifts and coupling patterns.

The spectrum would feature signals for the two protons of the thiazole ring (H-4 and H-5). These typically appear as doublets in the aromatic region due to mutual coupling. The two vinylic protons (H-α and H-β) of the prop-2-enoic acid chain also present as doublets. The magnitude of the coupling constant (J-value) between these vinylic protons is diagnostic of the double bond geometry; a large coupling constant (typically 12-18 Hz) confirms the (E)- or trans-configuration. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, the position of which can be highly dependent on the solvent and concentration.

Table 1. Expected ¹H NMR Spectral Data for this compound. Note: These are illustrative values based on typical chemical shifts for the constituent functional groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (Thiazole) | 7.50 - 7.70 | Doublet (d) | 3.0 - 4.0 |

| H-5 (Thiazole) | 7.90 - 8.10 | Doublet (d) | 3.0 - 4.0 |

| H-α (-CH=) | 6.50 - 6.70 | Doublet (d) | 15.0 - 16.0 |

| H-β (=CH-) | 7.70 - 7.90 | Doublet (d) | 15.0 - 16.0 |

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, six distinct signals are anticipated, corresponding to the three carbons of the thiazole ring, the three carbons of the acrylic acid chain (including the carboxyl carbon).

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield. The carbons of the thiazole ring (C-2, C-4, and C-5) resonate in the aromatic region, with the C-2 carbon, being adjacent to two heteroatoms (N and S), typically found at a lower field compared to C-4 and C-5. The two vinylic carbons (C-α and C-β) can be distinguished based on their substitution and position relative to the electron-withdrawing thiazole and carboxyl groups.

Table 2. Expected ¹³C NMR Spectral Data for this compound. Note: These are illustrative values based on typical chemical shifts for the constituent functional groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-α | 120 - 125 |

| C-β | 138 - 142 |

| C=O (Carboxyl) | 168 - 172 |

| C-2 (Thiazole) | 165 - 170 |

| C-4 (Thiazole) | 122 - 126 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this molecule, a key cross-peak would be observed between the vinylic protons H-α and H-β, confirming their connectivity. Another critical correlation would appear between the thiazole protons H-4 and H-5, confirming their adjacency on the heterocyclic ring. iupac.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link H-4 to C-4, H-5 to C-5, H-α to C-α, and H-β to C-β, simplifying the assignment of both ¹H and ¹³C spectra. iupac.org

Correlation from the vinylic H-β to the thiazole carbons C-2 and C-4, unequivocally linking the acrylic acid side chain to the C-2 position of the thiazole ring.

Correlations from both vinylic protons (H-α and H-β) to the carboxyl carbon (C=O), confirming the acrylic acid framework.

Correlation from the thiazole proton H-4 to the thiazole carbon C-2, further solidifying the ring structure assignments. iupac.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are particularly sensitive to the presence of specific functional groups and provide complementary information to NMR.

The FT-IR spectrum provides a characteristic fingerprint of the molecule, with absorption bands corresponding to the vibrations of specific bonds and functional groups. For this compound, the spectrum is dominated by features of the carboxylic acid and the conjugated system. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching of the carboxyl group is expected as a very strong and sharp absorption band. Due to conjugation with the C=C double bond, this peak is typically shifted to a slightly lower wavenumber (around 1680-1710 cm⁻¹) compared to a saturated carboxylic acid. spectroscopyonline.com The C=C stretching of the alkene and C=N stretching of the thiazole ring are also prominent.

Table 3. Expected FT-IR Absorption Bands for this compound. Note: These are illustrative values based on typical vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic acid) | Broad, Strong |

| 1680 - 1710 | C=O stretch (Conjugated acid) | Strong |

| 1620 - 1640 | C=C stretch (Alkene) | Medium |

| 1570 - 1610 | C=N stretch (Thiazole) | Medium |

| 1400 - 1440 | C-O-H bend (in-plane) | Medium |

| 1210 - 1320 | C-O stretch (Carboxylic acid) | Strong |

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration of the acrylic chain and the symmetric breathing vibrations of the thiazole ring are expected to produce strong signals in the Raman spectrum. The C=O stretch, while present, is typically weaker in Raman than in IR. This complementary nature is invaluable for a complete vibrational analysis.

Table 4. Expected FT-Raman Bands for this compound. Note: These are illustrative values based on typical vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 1620 - 1640 | C=C stretch (Alkene) | Strong |

| 1570 - 1610 | C=N stretch (Thiazole) | Medium |

| ~1350 | Thiazole ring breathing | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C₆H₅NO₂S. HRMS analysis would be expected to yield an m/z value that corresponds to the protonated molecule [M+H]⁺. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula. The experimentally determined mass is anticipated to be in close agreement with the calculated exact mass, typically within a few parts per million (ppm).

Table 1: Mass Spectrometry Data for C₆H₅NO₂S

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅NO₂S | |

| Molecular Weight | 155.17 g/mol | |

| Exact Mass | 155.00410 Da | |

| Expected HRMS Ion | [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems.

The structure of this compound contains several chromophores, including the thiazole ring and the α,β-unsaturated carboxylic acid moiety. The extended conjugation between the thiazole ring and the acrylic acid portion of the molecule is expected to result in characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) is indicative of the extent of the conjugated system. While specific experimental data for this compound is not detailed in the reviewed literature, similar conjugated systems typically exhibit strong absorptions. The analysis is usually performed by dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol.

X-ray Crystallography and Single-Crystal X-ray Diffraction (SCXRD)

To perform SCXRD analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This analysis would confirm the E-configuration of the double bond and reveal the planarity of the molecule. Furthermore, it would provide insight into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. Although a definitive crystal structure for this specific compound is not available in the searched databases, the technique remains the gold standard for absolute structure determination.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.

For this compound, with the molecular formula C₆H₅NO₂S, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are expected to match these theoretical values within a narrow margin of error (typically ±0.4%), thereby providing strong evidence for the compound's purity and elemental formula.

Table 2: Theoretical Elemental Composition of this compound (C₆H₅NO₂S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 46.46 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.25 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.03 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.62 |

| Sulfur | S | 32.06 | 1 | 32.06 | 20.66 |

| Total | | | | 155.171 | 100.00 |

Table of Compounds

| Compound Name |

|---|

Despite a comprehensive search for computational and theoretical investigations on "this compound," publicly available research providing the specific data required for the outlined article is not available. While the compound is known and commercially available, detailed studies concerning its computational and theoretical properties, such as Density Functional Theory (DFT) calculations, geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Time-Dependent DFT (TD-DFT) for electronic transitions, could not be located in the searched scientific literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the prompt's outline. The generation of such an article would necessitate access to specific research data that is not present in the public domain based on the conducted searches. Further research or original computational studies would be required to generate the specific data points requested for each subsection.

Computational and Theoretical Investigations of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical studies, typically employing Density Functional Theory (DFT), are used to calculate a molecule's electronic structure and reactivity parameters. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the molecular electrostatic potential (MEP). These parameters provide insight into the kinetic stability and reactivity of a molecule. However, no published research articles present these calculated values specifically for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid.

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and mode of action of a small molecule ligand with a protein or nucleic acid target. A thorough search did not yield any studies that have performed molecular docking of this compound with any specific biomolecular targets, meaning there is no data on its potential binding energies or key interactions with protein active sites.

Molecular Dynamics Simulations for Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-target complex over time. MD simulations provide a more detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds, that stabilize the complex. There are currently no available published results from MD simulations involving this compound bound to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential tools in rational drug design. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. While QSAR studies have been performed on broader classes of thiazole (B1198619) derivatives, no specific QSAR model has been developed or validated for a series of compounds that includes this compound. researchgate.net

Structure Activity Relationship Sar Studies of 2e 3 1,3 Thiazol 2 Yl Prop 2 Enoic Acid and Its Derivatives

Impact of Thiazole (B1198619) Ring Substitution on Biological Activity

The thiazole ring is a crucial pharmacophore in many biologically active compounds. nih.gov Alterations to this ring system in derivatives of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid have profound effects on their activity. Research has shown that the nature and position of substituents on the thiazole ring can modulate the biological profile of these molecules.

For instance, the introduction of various substituents on the thiazole ring has been explored to optimize the anti-migration and anti-invasion activities of thiazole derivatives in metastatic cancer cells. nih.gov These modifications aim to enhance the compound's interaction with its biological target. nih.gov

SAR studies on other thiazole-containing compounds have revealed that electron-withdrawing groups (like NO2) and electron-donating groups (like OMe) on a phenyl ring attached to the thiazole moiety can be beneficial for antimicrobial activity. nih.gov For example, in a series of 2,4-disubstituted thiazole derivatives, compounds with these substitutions showed notable activity against Candida albicans and Aspergillus niger. nih.gov

Furthermore, the substitution pattern on a phenyl group attached to the thiazole ring can influence selectivity for different enzymes. In a study of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as 5-lipoxygenase (5-LOX) inhibitors, a 4-chlorophenyl group at the 4-position of the thiazole ring, combined with a 3,5-dimethylphenylamino group at the 2-position, resulted in the most potent inhibitory activity. mdpi.com

The following table summarizes the impact of various substitutions on the thiazole ring in different series of compounds, highlighting the resulting biological activities.

| Series | Substitution on Thiazole Ring System | Observed Biological Activity |

| Thiazole Derivatives for Cancer nih.gov | Varied substitutions on the thiazole nitrogen and other positions. | Modulation of cytotoxicity, anti-migration, and anti-invasion activities. |

| 2,4-Disubstituted Thiazoles nih.gov | Electron-withdrawing (NO2) and electron-donating (OMe) groups on an attached phenyl ring. | Enhanced antifungal activity against C. albicans and A. niger. |

| N-aryl-4-aryl-1,3-thiazole-2-amines mdpi.com | 4-(4-chlorophenyl) and 2-(3,5-dimethylphenyl)amino substitution. | Potent 5-lipoxygenase (5-LOX) inhibition. |

Influence of Propenoic Acid Moiety Modifications

The propenoic acid moiety of this compound is a key functional group that can be modified to alter the compound's physicochemical properties and biological activity. Modifications such as esterification, amidation, or replacement with other acidic groups can impact potency and selectivity.

In the context of covalent inhibitors, the acrylic acid portion often acts as a Michael acceptor, reacting with nucleophilic residues like cysteine in target proteins. google.com The reactivity of this group can be fine-tuned by modifications to the electron density of the system.

For example, in the development of inhibitors for enzymes like cyclooxygenases (COX), the carboxylic acid group is often crucial for binding. Modifications to this group can affect the inhibitory potency and selectivity. In a series of 4-substituted thiazole analogues of indomethacin (B1671933), the nature of the substituent at the 4-position of the thiazole ring, which is electronically connected to the propenoic acid-like structure, significantly influenced COX-2 inhibitory activity. mdpi.com

The table below illustrates how modifications to the propenoic acid moiety or related structures can influence biological outcomes.

| Modification | Example Compound Series | Effect on Biological Activity |

| Esterification/Amidation | General modification of carboxylic acids | Alters solubility, cell permeability, and metabolic stability. |

| Electronic Modulation | 4-Substituted thiazole analogues of indomethacin mdpi.com | Influences COX-2 inhibitory potency. |

| Role as Michael Acceptor | Covalent inhibitors google.com | Enables covalent bond formation with target proteins. |

Stereochemical Aspects and E/Z Isomerism in SAR

The stereochemistry of the propenoic acid moiety, specifically the E/Z isomerism of the double bond, is a critical determinant of biological activity. The "(2E)" designation in this compound indicates that the higher priority groups on each carbon of the double bond are on opposite sides (trans configuration). uou.ac.inlibretexts.org This specific spatial arrangement is often essential for optimal binding to the target protein.

The E/Z nomenclature is used to unambiguously define the geometry of the double bond. libretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents on each carbon of the double bond. libretexts.org If the higher priority groups are on the same side, it is the Z-isomer (from the German zusammen, meaning together), and if they are on opposite sides, it is the E-isomer (from the German entgegen, meaning opposite). uou.ac.inlibretexts.org

In many biologically active molecules containing an acrylic acid or similar scaffold, the E-isomer is significantly more active than the Z-isomer. This is because the specific geometry of the E-isomer allows for a better fit into the binding pocket of the target protein, facilitating key interactions. The rigid nature of the double bond locks the molecule into a specific conformation, and only one isomer may present the necessary functional groups in the correct orientation for biological activity.

For covalent inhibitors that act as Michael acceptors, the geometry of the double bond is crucial for positioning the electrophilic center correctly for reaction with a nucleophilic residue on the target protein. google.com A change from the E to the Z configuration would alter the distance and angle of approach, likely diminishing or abolishing reactivity and, consequently, biological activity.

| Isomer | Description | General Impact on SAR |

| E-isomer (trans) | Higher priority groups are on opposite sides of the double bond. uou.ac.in | Often the more biologically active isomer due to optimal fit in the target's binding site. |

| Z-isomer (cis) | Higher priority groups are on the same side of the double bond. uou.ac.in | Typically shows reduced or no biological activity as it may not fit the binding pocket correctly. |

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. nih.govuib.no This approach has been applied to derivatives of this compound.

The following table provides examples of bioisosteric replacements and their potential effects.

| Original Moiety | Bioisosteric Replacement | Potential Effects on Activity Profile |

| Thiazole Ring | Oxazole, Imidazole, Pyrazole, Thiophene nih.gov | Altered hydrogen bonding, dipole moment, and electronic properties, leading to changes in binding affinity and selectivity. |

| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid nih.gov | Improved metabolic stability, modified pKa, and potentially different binding interactions. |

| Propenoic Acid Linker | Thioacetate nih.gov | Changes in bond angles, flexibility, and electronic character, which can impact binding and reactivity. |

Covalent Ligand Discovery and Cysteine Reactivity Profiling

The propenoic acid moiety in this compound and its derivatives can act as a Michael acceptor, making these compounds potential covalent inhibitors. Covalent ligands form a stable bond with their target protein, often leading to prolonged duration of action and high potency. nih.gov Cysteine is a common target for such covalent inhibitors due to the high nucleophilicity of its thiol group. nih.gov

The discovery of covalent ligands often involves screening libraries of reactive fragments against proteomes to identify proteins that are targeted. vividion.com Chemoproteomic methods, such as activity-based protein profiling (ABPP), are powerful tools for mapping the reactivity of electrophilic compounds with cysteines across the entire proteome. google.com

The reactivity of a particular cysteine residue in a protein is influenced by its local environment, which can affect its pKa and accessibility. nih.gov Cysteine reactivity profiling can identify "hot spots" in proteins that are particularly susceptible to modification by electrophiles. google.com

Derivatives of this compound can be designed to have varying degrees of electrophilicity to target specific cysteine residues. The thiazole ring and its substituents can modulate the reactivity of the Michael acceptor, influencing both the potency and selectivity of the covalent interaction.

Recent advances have also explored nucleophilic covalent fragments that target oxidized cysteines (sulfenic acids), expanding the scope of covalent ligand discovery. chemrxiv.orgnih.gov

The table below summarizes key aspects of covalent ligand discovery related to this class of compounds.

| Concept | Description | Relevance to this compound |

| Covalent Inhibition | Formation of a stable bond between the ligand and its target protein. nih.gov | The propenoic acid moiety can act as a Michael acceptor for covalent modification. |

| Cysteine Reactivity | The thiol group of cysteine is a strong nucleophile, making it a common target for covalent inhibitors. nih.gov | Derivatives can be designed to selectively react with specific cysteine residues. |

| Chemoproteomics (ABPP) | Methods to globally map the interactions of small molecules with proteins in complex biological systems. google.com | Can be used to identify the protein targets of this compound derivatives and assess their selectivity. |

| Nucleophilic Covalent Ligands | A newer class of covalent ligands that target oxidized cysteine residues. chemrxiv.orgnih.gov | Represents a potential future direction for designing novel covalent inhibitors based on the thiazole scaffold. |

Molecular Mechanism of Action in in Vitro and Preclinical Biological Systems

Identification of Molecular Targets (e.g., Enzymes, Receptors)

While specific molecular targets for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid have not been definitively identified in the available literature, the broader class of thiazole (B1198619) derivatives has been shown to interact with a range of enzymes and receptors. This versatility makes the thiazole scaffold a privileged structure in medicinal chemistry. jpionline.org

Notable molecular targets identified for various thiazole-containing compounds include:

Kinases: Several thiazole derivatives function as kinase inhibitors. A key example is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-angiogenic cancer therapies. mdpi.comresearchgate.net Other kinases targeted by thiazole compounds include Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for cell cycle progression and proliferation. researchgate.net

Aromatase: This enzyme is critical for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. Certain novel thiazole derivatives have been identified as potent aromatase inhibitors. mdpi.comnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX): The COX-1, COX-2, and 5-LOX enzymes are central to inflammatory pathways. Various thiazole and thiazolidinone derivatives have been synthesized and evaluated as inhibitors of these enzymes, demonstrating potential anti-inflammatory effects. nih.govmdpi.com

Apoptotic Proteins: Proteins that regulate programmed cell death, such as the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), are also targets for some thiazole derivatives, suggesting a role in modulating cancer cell survival. researchgate.net

Bacterial Receptors: In the context of antimicrobial activity, thiazole compounds have been investigated as inhibitors of bacterial targets. For instance, some derivatives show potential as inhibitors of the LasR receptor in Pseudomonas aeruginosa, a key component of its quorum-sensing system that regulates virulence. nih.gov

Enzyme Inhibition Kinetics and Characterization (e.g., Falcipain inhibition)

The inhibitory activity of thiazole derivatives has been quantified against various enzymes. Although kinetic data for this compound is not available, studies on related compounds provide insight into their potential as enzyme inhibitors. For example, thiazole-based compounds have been developed as potent and selective inhibitors of COX-2 and VEGFR-2. The half-maximal inhibitory concentration (IC₅₀) values are commonly used to express the potency of these inhibitors.

| Compound Class | Enzyme Target | IC₅₀ Value | Reference Compound |

| Thiazole Derivative (Compound 4c) | VEGFR-2 | 0.15 µM | Sorafenib (0.059 µM) |

| Thiazole Derivative (Compound 4c) | Aromatase | - | Anastrozole, Letrozole |

| 4-Substituted Thiazole Analogue (Compound 2a) | COX-2 | 0.3 nM | - |

| N-aryl-4-aryl-1,3-thiazole-2-amine (Compound 3a) | 5-LOX | 127 nM | - |

This table presents data for various thiazole derivatives, not this compound, to illustrate the enzymatic inhibitory potential of the thiazole chemical class. mdpi.comnih.gov

Protein-Ligand Binding Studies (e.g., Biophysical Techniques)

Molecular docking and simulation studies on various thiazole derivatives have helped to elucidate their binding modes within the active sites of target proteins. These computational techniques predict how a ligand interacts with a receptor, highlighting key stabilizing forces.

Studies on different thiazole-based inhibitors have revealed common interaction patterns:

Hydrogen Bonding: The nitrogen atom in the thiazole ring is often involved in forming crucial hydrogen bonds with amino acid residues in the target's active site. nih.gov

Hydrophobic and π-π Interactions: The aromatic nature of the thiazole ring facilitates hydrophobic and π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine, which contribute significantly to the stability of the protein-ligand complex. nih.govnih.gov

For example, molecular docking of certain thiazole derivatives into the active site of the bacterial LasR protein showed that the thiazole moiety establishes key hydrogen bonds and π-π interactions. nih.gov Similarly, docking studies with oncogenic targets like aromatase and EGFR have demonstrated that thiazole compounds can fit well within their binding pockets, interacting with key amino acids. researchgate.net While these studies were not performed on this compound, they underscore the capacity of the thiazole scaffold to engage in specific and stabilizing interactions with protein targets.

Pathway Elucidation in Cellular Models (e.g., Gene Expression, Protein Modulation)

The molecular mechanisms of thiazole derivatives often translate to the modulation of critical cellular signaling pathways. Based on the identified molecular targets, these compounds can influence pathways related to cancer, inflammation, and apoptosis.

Apoptosis Induction: By targeting proteins like Bcl-2 and caspases (CASP3, CASP9), certain polyphenolic compounds and other heterocyclic structures can modulate the intrinsic apoptotic pathway. mdpi.com The inhibition of anti-apoptotic proteins like Bcl-2 or activation of executioner caspases can lead to programmed cell death in cancer cells. mdpi.com

Anti-Angiogenesis: Inhibition of the VEGFR-2 kinase by specific thiazole derivatives directly interferes with the VEGF signaling pathway, which is essential for angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. mdpi.comresearchgate.net

Inflammation Modulation: Thiazole compounds that inhibit COX and LOX enzymes block the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov Some compounds have also been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO) in cellular models. nih.govmdpi.com

Analysis of a newly synthesized thiazole derivative, compound 4c, in MCF-7 breast cancer cells showed that it could induce both early and late apoptosis. researchgate.net This suggests that its antiproliferative effects are mediated, at least in part, by the activation of cell death pathways.

In Vitro Cellular Activity Assessment (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory, Antiviral, Analgesic activities in specific cell lines or preclinical models)

The thiazole scaffold is present in a wide array of compounds that have demonstrated a variety of biological activities in in vitro assays. researchgate.net

Antiproliferative Activity

Numerous thiazole derivatives have been evaluated for their ability to inhibit the growth of human cancer cell lines. The antiproliferative effects are often linked to the inhibition of kinases like VEGFR-2 or the induction of apoptosis. mdpi.comresearchgate.net

| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) |

| Thiazole Derivative (Compound 4c) | MCF-7 (Breast Cancer) | IC₅₀ = 2.57 µM |

| Thiazole Derivative (Compound 4c) | HepG2 (Liver Cancer) | IC₅₀ = 7.26 µM |

| Nortopsentin Analogue (Compound 1k) | Various Cancer Lines | GI₅₀ = 0.81–27.7 µM |

| Nortopsentin Analogue (Compound 4c) | Various Cancer Lines | GI₅₀ = 0.93–4.70 µM |

This table shows the antiproliferative activity of representative thiazole-containing compounds against human cancer cell lines. mdpi.comnih.gov

Antimicrobial Activity

The 1,3-thiazole ring is a key component in many compounds with antibacterial and antifungal properties. nih.gov Their mechanism can involve the disruption of bacterial membrane biosynthesis or other essential cellular processes. mdpi.com

| Compound | Microbial Strain | Activity (MIC) |

| Thiazolo[3,2-b] myskinrecipes.comnih.govresearchgate.nettriazolium Salt (Compound 2e) | S. epidermidis ATCC 14990 | 31.25 µg/mL |

| Thiazolo[3,2-b] myskinrecipes.comnih.govresearchgate.nettriazolium Salt (Compound 2e) | S. saprophyticus ATCC 15305 | 62.5 µg/mL |

| Thiazolo[3,2-b] myskinrecipes.comnih.govresearchgate.nettriazolium Salt (Compound 2a) | C. albicans | 31.25 µg/mL |

| 2-Phenyl-1,3-thiazole Derivative (Compound 12) | S. aureus, E. coli, A. niger | 125–150 µg/mL |

This table presents the Minimum Inhibitory Concentration (MIC) for various thiazole derivatives against selected microbial strains. nih.govmdpi.com

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been demonstrated in various in vitro and preclinical models. This activity is often attributed to the inhibition of key inflammatory enzymes like COX and LOX. nih.gov In cellular assays, some thiazole compounds have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govmdpi.com In preclinical models, such as the carrageenan-induced rat paw edema model, certain thiazole derivatives have shown a significant reduction in inflammation. ijastnet.com

Antiviral and Analgesic Activities

While the thiazole scaffold is present in compounds with a vast range of biological effects, specific and detailed studies focusing on the antiviral and analgesic activities of simple thiazole acrylic acids are less common in the surveyed literature. However, the broader class of thiazole derivatives has been investigated for these properties. researchgate.net

Advanced Applications and Material Science Research

Integration in Functional Materials and Polymers

The prop-2-enoic acid component of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid makes it a valuable monomer for creating functional polymers. Prop-2-enoic acid, commonly known as acrylic acid, is a cornerstone in polymer science, known for its high reactivity in polymerization reactions to form a wide array of copolymers and polyacrylic acid. By incorporating the thiazole (B1198619) ring into an acrylate (B77674) or methacrylate (B99206) polymer backbone, materials with specialized properties can be engineered.

Research into thiazole-derived methacrylate monomers has demonstrated their successful application in dental resins. nih.gov When copolymerized, the thiazole moiety is immobilized within the polymeric network, imparting specific functionalities such as antibacterial activity to the final material. nih.gov Studies on acrylate polymers incorporating benzothiazole (B30560) have shown that these materials exhibit high thermal stability, with decomposition occurring in a single step at temperatures ranging from 345 to 436°C. ekb.eg

The integration of the thiazole heterocycle into a polymer chain can introduce several desirable characteristics:

Enhanced Thermal Stability: The aromatic and stable nature of the thiazole ring can increase the thermal degradation temperature of the polymer. ekb.eg

Coordination Sites: The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, allowing for the creation of polymer-based sensors, catalysts, or materials for heavy metal sequestration.

Biological Activity: The thiazole nucleus is a key component in many biologically active compounds, and its inclusion in a polymer can create materials with antimicrobial or other therapeutic properties. nih.govglobalresearchonline.net

Modified Optical/Electronic Properties: Thiazole-containing conjugated polymers are known, and incorporating the thiazole ring can alter the refractive index, conductivity, and photoluminescent properties of the resulting polymer. researchgate.net

The polymerization of this compound can proceed via its acrylic double bond, leading to a polymer chain with thiazole rings as pendant groups. This allows for precise control over the functional properties of the final material by adjusting the comonomer composition and polymerization conditions.

Catalytic Applications and Ligand Design

The 1,3-thiazole ring is a versatile building block in coordination chemistry, and its derivatives are widely explored as ligands for metal complexes used in catalysis. researchgate.netresearchgate.net The thiazole moiety in this compound contains both nitrogen and sulfur atoms, which are excellent donor sites for coordinating with transition metals. researchgate.net This dual-coordination ability makes it a candidate for designing polydentate ligands that can stabilize various oxidation states of metal centers, a crucial feature for catalytic activity. researchgate.net

The design of ligands is critical for controlling the reactivity and selectivity of a metal catalyst. Thiazole-based ligands have been successfully employed in various catalytic systems. For instance, iridium complexes featuring chiral bidentate phosphine-thiazole ligands have been developed as effective catalysts for the homogeneous asymmetric hydrogenation of alkenes. researchgate.net The stability and electronic properties of the metal complex, which dictate its catalytic performance, can be fine-tuned by modifying the substituents on the thiazole ring. researchgate.net

In the context of this compound, the molecule could function as a ligand in several ways:

As a Monodentate Ligand: Coordination could occur through the nitrogen atom of the thiazole ring.

As a Bidentate Ligand: The molecule could chelate a metal ion using both the thiazole nitrogen and the carboxylate group, forming a stable ring structure.

As a Bridging Ligand: It could link two metal centers, leading to the formation of coordination polymers or polynuclear complexes.

Furthermore, palladium-catalyzed reactions are fundamental in organic synthesis, and ligand-free Pd(OAc)₂ has been shown to efficiently catalyze the direct arylation of thiazole derivatives. acs.org This highlights the intrinsic reactivity of the thiazole ring and its ability to participate in catalytic cycles, suggesting that materials derived from this compound could themselves have catalytic properties or serve as scaffolds for building more complex catalytic systems.

Photoresponsive Materials and Liquid Crystal Applications

Molecules with rigid, rod-like, or bent-rod structures are prime candidates for forming liquid crystalline phases. The thiazole ring provides a rigid, polarizable core element that is conducive to the formation of such mesophases. tandfonline.com Research has shown that various 2,4- and 2,5-disubstituted 1,3-thiazole derivatives exhibit liquid crystalline behavior, including nematic and smectic phases. uobaghdad.edu.iq

The phase transition temperatures and the type of mesophase formed can be tuned by altering the molecular structure, such as the length of an attached alkyl chain. tandfonline.com The data below, derived from studies on related thiazole compounds, illustrates this relationship.

| Compound Structure (Generic) | Terminal Group (n) | Phase Transition Temperatures (°C) | Mesophase Type |

|---|---|---|---|

| 2,5-bis(4-alkoxyphenylethynyl)thiazole | n=6 | Cr 156 N 212 I | Nematic (N) |

| n=8 | Cr 148 N 210 I | Nematic (N) | |

| n=12 | Cr 135 N 195 I | Nematic (N) | |

| n=14 | Cr 130 SmA 140 N 188 I | Smectic A (SmA), Nematic (N) |

Table 1: Phase transition temperatures for a homologous series of 2,5-diarylethynylthiazole liquid crystals, showing the influence of alkyl chain length on mesophase behavior. Data sourced from Lee & Yamamoto (2001). tandfonline.com (Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid).

The conjugated system in this compound could also make it suitable for photoresponsive materials, where irradiation with light could induce isomerization of the double bond, leading to changes in molecular shape and, consequently, the bulk properties of the material.

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Thiazole derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. eurjchem.comscispace.comnih.gov Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate strong adsorption onto the metal surface. scispace.com This adsorption creates a protective film that acts as a barrier, isolating the metal from the corrosive medium. nih.govmdpi.com

The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the thiazole ring, with the vacant d-orbitals of the metal atoms. scispace.com This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). nih.govmdpi.com The adsorption behavior of thiazole inhibitors typically follows established models, such as the Langmuir or Temkin adsorption isotherms, indicating the formation of a monolayer on the metal surface. eurjchem.comscientific.net

Electrochemical studies consistently show that thiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. eurjchem.comnih.gov The inhibition efficiency generally increases with the concentration of the inhibitor. eurjchem.comresearchgate.net

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |

|---|---|---|---|---|---|

| Thiazolyl blue (MTT) | Copper | 3% NaCl | 200 mg/L | 95.7% | Langmuir |

| 2-aminobenzothiazole | Galvanised Steel | NaCl | 10 mM | ~80% | Chemisorption |

| 5-benzylidene-2,4-dioxotetrahydro-1,3-thiazole | Copper | Acidic Sulphate | Not Specified | Effective | Chemisorption |

| Generic Thiazole Derivative | C-steel | 1 M H₂SO₄ | 2.1 x 10⁻⁴ M | ~90% | Temkin |

Table 2: Summary of corrosion inhibition performance for various thiazole derivatives on different metals. Data compiled from multiple sources. eurjchem.commdpi.comresearchgate.netrsc.org

The molecular structure of this compound contains all the necessary features for an effective corrosion inhibitor: the thiazole ring with its N and S heteroatoms and the conjugated π-system. The carboxylic acid group can further enhance adsorption through coordination with the metal surface. The planarity of the molecule would facilitate effective surface coverage, leading to the formation of a stable, protective barrier against corrosive agents. researchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Thiazole-Substituted Propenoic Acids

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, with the Hantzsch synthesis being a traditional and widely used method. nih.gov However, future research will likely focus on the development of more efficient, cost-effective, and environmentally friendly synthetic routes. nih.govresearchgate.net

Green chemistry approaches are at the forefront of these emerging methodologies. bohrium.com These methods aim to minimize or eliminate the use and generation of hazardous substances. nih.gov Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, increase product yields, and offer more energy-efficient alternatives to conventional heating. researchgate.netmdpi.com

Green Solvents and Catalysts: The use of renewable starting materials, non-toxic catalysts, and green solvents is a growing trend. researchgate.net For instance, the use of recyclable catalysts like nano-NiFe2O4 and chitosan-based hydrogels has shown promise in the synthesis of thiazole scaffolds. mdpi.comnih.gov

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form the final product, offer a streamlined and efficient approach to synthesizing complex molecules, reducing waste and saving time. bepls.com

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Rapid reaction times, higher yields, improved purity. researchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to accelerate the reaction. | Enhanced reaction rates, milder conditions, energy efficiency. mdpi.com |

| Green Catalysts | Use of reusable and non-toxic catalysts, such as biocatalysts or nanoparticles. | Reduced environmental impact, catalyst recyclability, high efficiency. nih.govbepls.com |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the product. | Increased efficiency, reduced waste, simplified procedures. bepls.com |

Exploration of Undiscovered Biological Activities and Molecular Targets

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.goveurekaselect.com While some activities of thiazole-containing compounds are well-documented, the full therapeutic potential of (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid remains largely unexplored.

Future research should focus on screening this compound and its analogs against a broader range of biological targets. The presence of both a thiazole and a propenoic acid moiety suggests the possibility of multi-target activity. mdpi.com Potential areas for investigation include:

Anticancer Activity: Investigating the cytotoxic effects on various cancer cell lines and identifying the underlying mechanisms, such as inhibition of specific kinases or induction of apoptosis. mdpi.com

Antimicrobial Properties: Screening against a wide array of bacteria and fungi, including drug-resistant strains, and exploring novel mechanisms of action.

Anti-inflammatory Effects: Evaluating the potential to modulate inflammatory pathways, which could be relevant for a variety of diseases.

Neurological Disorders: Exploring the potential to interact with targets in the central nervous system, given that some thiazole derivatives have shown activity against conditions like Alzheimer's disease. nih.gov

| Potential Biological Activity | Potential Molecular Targets | Therapeutic Area |

|---|---|---|

| Anticancer | Tyrosine kinases, Tubulin, DNA gyrase nih.govresearchgate.net | Oncology |

| Antimicrobial | Bacterial DNA gyrase, Fungal enzymes researchgate.net | Infectious Diseases |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokines | Inflammatory Disorders |

| Antiviral | Viral enzymes and proteins | Virology |

| Antidiabetic | α-glucosidase inhibitors wisdomlib.org | Metabolic Disorders |

Advanced Computational Modeling and AI-Driven Design for Compound Optimization

Computational tools are becoming indispensable in modern drug discovery and development. frontiersin.org For this compound, these technologies can accelerate the process of lead optimization and the design of new, more potent analogs.

Molecular Docking: This technique can be used to predict the binding interactions of the compound with various biological targets, helping to elucidate its mechanism of action and guide the design of derivatives with improved affinity. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. researchgate.net This can be used to identify promising candidates for synthesis and testing, saving time and resources. youtube.com These models can also predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify compounds with better drug-like characteristics. nih.gov

| Computational Approach | Application in Drug Discovery |

|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov |

| Machine Learning | Predicting biological activity and ADME properties. researchgate.net |

| De Novo Drug Design | Generating novel molecular structures with desired properties. youtube.com |

| Virtual Screening | Screening large compound libraries for potential hits against a target. youtube.com |

Integration with Nanotechnology and Controlled Release Systems

Nanotechnology offers exciting opportunities to improve the delivery and efficacy of therapeutic agents. imp.kiev.ua By incorporating this compound into nanocarriers, it may be possible to enhance its solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues or cells.

Nanoparticle Formulation: The compound could be encapsulated in or conjugated to various types of nanoparticles, such as liposomes, polymeric nanoparticles, or metallic nanoparticles. researchgate.net This can improve its pharmacokinetic profile and reduce potential side effects.

Controlled Release Systems: Developing controlled-release formulations can maintain therapeutic drug concentrations over an extended period, improving patient compliance and therapeutic outcomes. thepharmajournal.comcrodapharma.com These systems can be designed to release the drug in response to specific stimuli, such as pH or temperature.

| Nanocarrier / System | Description | Potential Benefits |

|---|---|---|

| Liposomes | Phospholipid vesicles that can encapsulate hydrophilic or lipophilic drugs. | Biocompatible, can improve solubility and reduce toxicity. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled release, targeted delivery, protection of the drug. imp.kiev.ua |

| Hydrogels | Cross-linked polymer networks that can absorb large amounts of water. | Sustained release, biocompatible. mdpi.com |

| Liquid Crystal Systems | Organized lamellar structures that can entrap the active pharmaceutical ingredient. | Prolonged release, enhanced skin hydration for topical applications. crodapharma.com |

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of modern drug discovery necessitates collaboration across various scientific disciplines. The future development of this compound and its derivatives will benefit significantly from such interdisciplinary efforts.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, facilitating the translation of promising findings into new therapies.

Cross-Disciplinary Teams: Bringing together experts in synthetic chemistry, medicinal chemistry, pharmacology, computational biology, and materials science will be crucial for a comprehensive approach to compound development, from initial design and synthesis to biological evaluation and formulation.

Such collaborative efforts will be essential to fully unlock the therapeutic potential of this promising class of thiazole-substituted propenoic acids.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid?

The compound is synthesized via condensation reactions between thiazole derivatives and propenoic acid precursors. Key steps include:

- Thiazole functionalization : Reacting 1,3-thiazole with halogenated propenoic acid derivatives under reflux conditions, often using catalysts like acetic acid or sodium acetate to stabilize intermediates .

- Oxidation/Reduction : Controlled oxidation of thiazole side chains (e.g., using H₂O₂) or reduction of double bonds (e.g., NaBH₄) to modify reactivity .

- Purification : Recrystallization from methanol or ethanol yields high-purity products, confirmed by melting point analysis and chromatography .

Q. Which spectroscopic methods are critical for structural validation?

- 1H/13C NMR : Assigns proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and carbon backbone .

- IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole C-S/C-N vibrations (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 155.18 for C₆H₅NO₂S) confirm molecular weight .

Q. What preliminary biological activities have been reported?

Studies suggest:

- Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via thiazole-mediated disruption of membrane integrity .

- Anticancer potential : Cytotoxicity in cancer cell lines (IC₅₀ ~10–50 μM), linked to propenoic acid’s electrophilic reactivity .

Advanced Research Questions

Q. How do electronic effects of thiazole substituents influence reaction mechanisms?

- Electrophilic substitution : Electron-withdrawing groups (e.g., -NO₂) on the thiazole ring direct reactions to the 4-position, while electron-donating groups (e.g., -OCH₃) favor 5-position reactivity .

- Conjugation effects : The α,β-unsaturated carboxylic acid moiety participates in Michael additions or Diels-Alder reactions, with regioselectivity modulated by thiazole’s electron density .

Q. What crystallographic strategies resolve structural ambiguities?

- SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths (e.g., C-S: ~1.71 Å) and dihedral angles (e.g., thiazole-propenoic acid plane: ~6.5°) .

- Hydrogen bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions stabilizing crystal packing .

Q. How to address contradictions in spectroscopic data?

- Multi-method validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts, reconciling experimental vs. theoretical discrepancies .

Q. Designing SAR studies: What functional groups enhance bioactivity?

- Thiazole modifications : Introducing methyl or acetyl groups at the 4-position increases lipophilicity, improving cell membrane penetration .

- Propenoic acid derivatives : Esterification or amidation of the carboxylic acid reduces cytotoxicity while retaining target binding (e.g., IC₅₀ reduction from 25 μM to 50 μM) .

Q. What role do hydrogen bonds play in supramolecular assembly?

- Cocrystal engineering : The carboxylic acid group forms robust O-H···N hydrogen bonds with thiazole’s nitrogen, creating 1D chains or 2D sheets .

- Solvent effects : Polar solvents (e.g., DMSO) disrupt H-bonding networks, altering crystallization outcomes .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole alkylation | 3-Chloropentane-2,4-dione, reflux | 75–85 | |

| Oxidation to sulfoxide | H₂O₂, CH₃COOH, RT | 60–70 | |

| Recrystallization | Methanol, −20°C | >95 purity |

Q. Table 2. Biological Activity Profile

| Assay | Model System | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Antibacterial | E. coli (MIC) | 12.5 μg/mL | |

| Antiproliferative | HeLa cells | 18.3 μM | |

| Antioxidant (DPPH) | Radical scavenging | 45% inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |